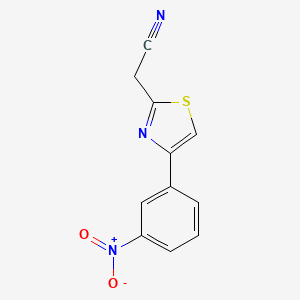

(4-(3-Nitrophenyl)-1,3-thiazol-2-YL)acetonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acetonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7N3O2S/c12-5-4-11-13-10(7-17-11)8-2-1-3-9(6-8)14(15)16/h1-3,6-7H,4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABKAYHUEIOAOGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CSC(=N2)CC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

302918-03-2 | |

| Record name | (4-(3-NITROPHENYL)-1,3-THIAZOL-2-YL)ACETONITRILE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of (4-(3-Nitrophenyl)-1,3-thiazol-2-YL)acetonitrile

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for obtaining (4-(3-Nitrophenyl)-1,3-thiazol-2-YL)acetonitrile, a heterocyclic compound of interest to researchers in medicinal chemistry and materials science. The core of this synthesis is the Hantzsch thiazole synthesis, a classic and reliable method for constructing the thiazole ring system.[1][2] This document elaborates on the strategic selection of precursors, provides a detailed mechanistic breakdown of the key reaction, and presents a step-by-step experimental protocol. Causality behind experimental choices, alternative synthetic routes, and methods for purification and characterization are also discussed to provide a self-validating and authoritative guide for laboratory application.

Introduction and Strategic Overview

The target molecule, this compound, incorporates two key chemical motifs: the 1,3-thiazole ring and the acetonitrile group. Thiazole derivatives are prevalent in a wide array of biologically active compounds and approved pharmaceuticals, valued for their diverse pharmacological activities.[3] Similarly, the nitrile functional group is a versatile synthetic intermediate and a common feature in drug candidates, contributing to polarity and hydrogen bonding capabilities.[4][5]

The synthesis strategy presented herein is centered on a convergent design, directly assembling the final product from two key intermediates using the Hantzsch thiazole synthesis. This approach is favored over more linear strategies for its efficiency and typically higher overall yields.[6]

The primary pathway involves the condensation of 2-bromo-1-(3-nitrophenyl)ethanone with 2-cyanothioacetamide . This one-pot cyclization directly constructs the desired substituted thiazole ring with the acetonitrile moiety pre-installed.

Caption: Overall synthetic pathway for the target molecule.

Synthesis of Key Precursor: 2-Bromo-1-(3-nitrophenyl)ethanone

The cornerstone of the Hantzsch synthesis is the α-haloketone.[7][8] In this case, 2-bromo-1-(3-nitrophenyl)ethanone is required. It is synthesized via the direct α-bromination of its corresponding ketone, 1-(3-nitrophenyl)ethanone.

2.1. Mechanistic Rationale

The α-bromination of ketones is typically performed under acidic conditions to control the reaction and prevent poly-halogenation, which can occur under basic conditions.[9] The reaction proceeds through an enol intermediate. The carbonyl oxygen is first protonated by an acid catalyst, making the α-protons more acidic. Deprotonation leads to the formation of a nucleophilic enol, which then attacks molecular bromine in an electrophilic addition step. A final deprotonation yields the α-bromoketone.

2.2. Detailed Experimental Protocol: α-Bromination

This protocol is adapted from the procedure described by S. M. M. Gupta, et al. for similar substrates.[10]

Materials and Reagents

| Reagent | CAS No. | Molar Mass ( g/mol ) | Quantity (10 mmol scale) |

| 1-(3-nitrophenyl)ethanone | 121-89-1 | 165.15 | 1.65 g (10.0 mmol) |

| Bromine (Br₂) | 7726-95-6 | 159.81 | 1.60 g (0.51 mL, 10.0 mmol) |

| Chloroform (CHCl₃) | 67-66-3 | 119.38 | 20 mL |

| Sodium Bicarbonate (10% aq.) | 144-55-8 | 84.01 | ~20 mL |

| Sodium Sulfate (anhydrous) | 7757-82-6 | 142.04 | As needed |

Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add 1-(3-nitrophenyl)ethanone (1.65 g, 10.0 mmol) and dissolve it in chloroform (20 mL).

-

Cool the flask in an ice-water bath to 0–5 °C.

-

Slowly add a solution of bromine (1.60 g, 10.0 mmol) in 5 mL of chloroform dropwise to the stirred solution over 15-20 minutes. Maintain the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-3 hours. The disappearance of the bromine color indicates the reaction is progressing.

-

Pour the reaction mixture into 50 mL of ice-cold water.

-

Separate the organic layer using a separatory funnel. Wash the organic layer sequentially with 20 mL of water, 20 mL of 10% aqueous sodium bicarbonate solution (to neutralize any remaining acid and unreacted bromine), and finally with 20 mL of brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

The crude 2-bromo-1-(3-nitrophenyl)ethanone can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol.[10]

Safety Note: Bromine is highly corrosive and toxic. This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

Core Reaction: Hantzsch Thiazole Synthesis

This step involves the cyclocondensation of the synthesized α-bromoketone with 2-cyanothioacetamide to form the final product. An environmentally benign approach using microwave irradiation in glycerol is presented, which significantly reduces reaction times and avoids volatile organic solvents.[6][11]

3.1. Reaction Mechanism

The Hantzsch synthesis is a classic [3+2] cycloaddition. The mechanism proceeds via two key stages:

-

S-Alkylation: The sulfur atom of the 2-cyanothioacetamide, being a soft nucleophile, attacks the α-carbon of the bromoketone in an Sₙ2 reaction, displacing the bromide ion.

-

Cyclization and Dehydration: The nitrogen atom of the resulting intermediate performs an intramolecular nucleophilic attack on the carbonyl carbon. The subsequent tetrahedral intermediate then undergoes dehydration (loss of a water molecule) to form the stable, aromatic 1,3-thiazole ring.[1]

Caption: Key stages of the Hantzsch thiazole synthesis mechanism.

3.2. Detailed Experimental Protocol: Microwave-Assisted Synthesis

This protocol is adapted from the procedure developed by T. Deligeorgiev, et al.[11]

Materials and Reagents

| Reagent | CAS No. | Molar Mass ( g/mol ) | Quantity (5 mmol scale) |

| 2-Bromo-1-(3-nitrophenyl)ethanone | 2227-64-7 | 244.04 | 1.22 g (5.0 mmol) |

| 2-Cyanothioacetamide | 7357-70-2 | 100.14 | 0.50 g (5.0 mmol) |

| Glycerol (anhydrous) | 56-81-5 | 92.09 | 5-7 mL |

| Ethanol | 64-17-5 | 46.07 | ~5 mL |

| Water | 7732-18-5 | 18.02 | ~100 mL |

Procedure:

-

In a 10 mL microwave reaction vial equipped with a small magnetic stir bar, combine 2-bromo-1-(3-nitrophenyl)ethanone (1.22 g, 5.0 mmol) and 2-cyanothioacetamide (0.50 g, 5.0 mmol).

-

Add anhydrous glycerol (5-7 mL) to the vial. Seal the vial with a cap.

-

Place the vial in a single-mode microwave reactor. Irradiate the mixture at approximately 40-50 Watts for 4-5 minutes. The reaction progress can be monitored by TLC if desired.

-

After the irradiation is complete, allow the vial to cool to room temperature.

-

Open the vial and add a small amount of ethanol (~5 mL) to dissolve the product and reduce the viscosity of the glycerol.

-

Pour the resulting solution into a beaker containing 100 mL of cold water, while stirring.

-

The product will precipitate as a solid. Collect the solid by vacuum filtration through a Büchner funnel.

-

Wash the filter cake thoroughly with water to remove any residual glycerol.

-

Air-dry the solid product. For higher purity, the crude this compound can be recrystallized from ethanol.

Discussion of an Alternative Pathway

While the Hantzsch synthesis with 2-cyanothioacetamide is the most direct route, an alternative multi-step pathway exists, which could be considered if the thioamide is unavailable. This route involves first forming a 2-amino-4-(3-nitrophenyl)thiazole, followed by functional group manipulation.

-

Hantzsch Synthesis with Thiourea: React 2-bromo-1-(3-nitrophenyl)ethanone with thiourea to yield 2-amino-4-(3-nitrophenyl)thiazole.[12][13]

-

Sandmeyer Reaction: The 2-amino group can be converted into a more versatile functional group.

-

Diazotization: The amine is treated with nitrous acid (generated in situ from NaNO₂ and a strong acid) to form a diazonium salt.[14]

-

Halogenation: The diazonium salt is then treated with a copper(I) halide (e.g., CuBr) to install a halogen at the 2-position, yielding 2-bromo-4-(3-nitrophenyl)thiazole.[15][16]

-

-

Cyanomethylation: The resulting 2-halothiazole could then be subjected to nucleophilic substitution or a metal-catalyzed cross-coupling reaction to introduce the cyanomethyl group.

This pathway is significantly longer and involves sensitive diazonium intermediates, making it less ideal than the primary convergent route described.

Conclusion

The synthesis of this compound is most efficiently achieved via a one-pot Hantzsch thiazole condensation. The recommended pathway, involving the microwave-assisted reaction of 2-bromo-1-(3-nitrophenyl)ethanone and 2-cyanothioacetamide in glycerol, represents a rapid, high-yielding, and environmentally conscious method suitable for modern synthetic laboratories. This guide provides the necessary mechanistic understanding and detailed protocols for researchers to successfully execute this synthesis.

References

-

McManus, J., & Nicewicz, D. (2017). Direct C-H Functionalization of Arenes through Photoredox Catalysis. Journal of the American Chemical Society. [Link]

-

Boutureira, O., et al. (2011). Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts. The Journal of Organic Chemistry. [Link]

-

Kobayashi, Y., Kumadaki, I., & Sato, H. (1972). Studies on the Reaction of Heterocyclic Compounds. VII. Oxidative Cyanation of Heteroaromatic N-Oxides. The Journal of Organic Chemistry. [Link]

-

de la Torre, A., et al. (2022). Synthetic Access to Aromatic α-Haloketones. Molecules. [Link]

-

de Oliveira, B. G., et al. (2022). RECENT ADVANCES IN CYANATION REACTIONS. Química Nova. [Link]

-

Singh, U., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. RSC Advances. [Link]

-

Kim, J., & Chang, S. (2015). Cobalt-Catalyzed C−H Cyanation of (Hetero)arenes and 6‐Arylpurines with N-Cyano-N-phenyl-p-toluenesulfonamide. Angewandte Chemie International Edition. [Link]

-

Chem Help Asap. Hantzsch Thiazole Synthesis. chemhelpasap.com. [Link]

-

Narayana, B., et al. (2009). 2-(4-Chloro-3-nitrophenyl)-4-(4-chlorophenyl)-1,3-thiazole. Acta Crystallographica Section E. [Link]

-

Zhang, Z., et al. (2023). Facile and Efficient Synthesis of α-Bromo-Acetophenone Derivatives by Undergraduate Students. Journal of Chemical Education. [Link]

-

Chen, K., & Popp, F. D. (1993). Reissert compound studies. 59. A simple one-pot synthesis of Reissert compounds under phase-transfer catalysis. Journal of Heterocyclic Chemistry. [Link]

-

SynArchive. Hantzsch Thiazole Synthesis. synarchive.com. [Link]

-

Organic Chemistry Portal. Thiazole synthesis. organic-chemistry.org. [Link]

-

Erian, A. W., Sherif, S. M., & Al-Baz, H. A. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules. [Link]

-

Li, Y., et al. (2019). Synthesis of 2-chloro-4-(3-nitrophenoxy) thieno [3, 2-d] pyrimidine. IOP Conference Series: Earth and Environmental Science. [Link]

-

Himaja, M., et al. (2012). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Asian Journal of Chemistry. [Link]

-

Wikipedia. Sandmeyer reaction. en.wikipedia.org. [Link]

-

Patel, R. B., et al. (2012). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. E-Journal of Chemistry. [Link]

- Google Patents. (2010). One-step method for preparing alpha-halo acetophenone dimethyl ketal compounds.

-

Chayma, A., et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules. [Link]

-

The Organic Chemistry Tutor. (2021). Alpha-Halogenation of Ketones. youtube.com. [Link]

-

Deligeorgiev, T., et al. (2011). An environmentally benign synthesis of 2-cyanomethyl-4-phenylthiazoles under focused microwave irradiation. Green and Sustainable Chemistry. [Link]

-

Chem-Impex. 2-Amino-4-(3-nitrophenyl)thiazole. chem-impex.com. [Link]

-

Deligeorgiev, T., et al. (2011). An environmentally Benign Synthesis of 2-Cyanomethyl-4-Phenylthiazoles under FocusedMicrowave Irradiation. SCIRP. [Link]

-

Gupta, S. M. M., et al. (2008). 2-Bromo-1-(3-nitrophenyl)ethanone. Acta Crystallographica Section E. [Link]

-

Rao, C. V., et al. (2013). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica. [Link]

-

Davoodnia, A., et al. (2012). Synthesis of some new 5- substituted of 2-aminothiazoles. Journal of Chemical and Pharmaceutical Research. [Link]

-

Chen, X., et al. (2024). Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. Molecules. [Link]

-

Organic Chemistry Portal. Sandmeyer Reaction. organic-chemistry.org. [Link]

-

ChemSynthesis. 2-(3-chloro-4-nitrophenyl)-1,3-benzothiazole. chemsynthesis.com. [Link]

-

Zhang, Z., et al. (2021). Controllable radical cyanation reactions enabled by dual photoredox and copper catalysis. Nature Communications. [Link]

-

Chemistry LibreTexts. (2023). Replacement of the Aromatic Primary Amino Group by Hydrogen. chem.libretexts.org. [Link]

-

ResearchGate. (2021). 4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine. researchgate.net. [Link]

-

Aggarwal, R., et al. (2024). Reaction of unsymmetrical α-bromo-1,3-diketones with N-substituted thioureas: regioselective access to 2-(N-arylamino) -5-acyl-4-methylthiazoles and/or rearranged 2-(N-acylimino)-3-N-aryl-4-methylthiazoles. RSC Advances. [Link]

-

Wikipedia. Cyanation. en.wikipedia.org. [Link]

- Google Patents. (1953). Process for preparing 2-chloro-4-nitrophenol.

-

ResearchGate. (2011). An environmentally Benign Synthesis of 2-Cyanomethyl-4-Phenylthiazoles under FocusedMicrowave Irradiation. researchgate.net. [Link]

-

MDPI. (2021). 4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine. mdpi.com. [Link]

-

European Patent Office. (1997). Process for the preparation of 2-chloro-5-chloromethyl-1,3-thiazole. epo.org. [Link]

-

NIST WebBook. 2-Bromo-3'-nitroacetophenone. webbook.nist.gov. [Link]

-

PubChem. 2-Bromo-1-(3-nitrophenyl)ethan-1-one. pubchem.ncbi.nlm.nih.gov. [Link]

-

PubMed. (2019). Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: an analogue-based drug design approach. pubmed.ncbi.nlm.nih.gov. [Link]

Sources

- 1. chemhelpasap.com [chemhelpasap.com]

- 2. synarchive.com [synarchive.com]

- 3. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 4. C−H Cyanation of 6‐Ring N‐Containing Heteroaromatics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scielo.br [scielo.br]

- 6. scirp.org [scirp.org]

- 7. mdpi.com [mdpi.com]

- 8. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. 2-Bromo-1-(3-nitrophenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 11. An environmentally Benign Synthesis of 2-Cyanomethyl-4-Phenylthiazoles under FocusedMicrowave Irradiation [scirp.org]

- 12. asianpubs.org [asianpubs.org]

- 13. chemimpex.com [chemimpex.com]

- 14. Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the Physicochemical Characterization of (4-(3-Nitrophenyl)-1,3-thiazol-2-YL)acetonitrile

Abstract

The thiazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous FDA-approved drugs and clinical candidates due to its diverse pharmacological activities.[1][2] The compound (4-(3-Nitrophenyl)-1,3-thiazol-2-YL)acetonitrile represents a confluence of three key pharmacophores: a thiazole ring, a nitrophenyl moiety, and an acetonitrile group, suggesting a rich potential for biological investigation. However, advancing any novel compound from a hit to a lead candidate is contingent upon a thorough understanding of its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides a comprehensive, methodology-focused framework for the in-depth physicochemical characterization of this compound. It is designed for researchers, medicinal chemists, and drug development professionals, offering not just protocols, but the scientific rationale behind them to ensure robust and interpretable data generation.

Introduction: The Strategic Importance of Physicochemical Profiling

In modern drug discovery, the "fail fast, fail cheap" paradigm underscores the necessity of early and accurate assessment of a compound's drug-like properties. The thiazole ring and its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antibacterial, anti-inflammatory, and antifungal properties.[1][3][4][5] The specific substitution pattern of this compound warrants detailed investigation, as the electronic and steric effects of the 3-nitrophenyl and acetonitrile groups will profoundly influence its interactions with biological targets and its overall pharmacokinetic behavior.

This document serves as a self-validating system for characterizing this specific molecule. We will proceed logically from fundamental properties and structure to the critical parameters of lipophilicity and solubility that dictate a compound's journey through the body.

Molecular Structure and Core Attributes

A precise understanding of a molecule's foundational properties is the first step in any characterization workflow. While extensive experimental data for this specific isomer is not widely published, we can compile its basic attributes and utilize validated computational models for initial property estimation.

Chemical Structure:

Figure 1: 2D structure of this compound

Table 1: Core Physicochemical and Structural Data

| Property | Value | Source / Method |

| Molecular Formula | C₁₁H₇N₃O₂S | Calculation |

| Molecular Weight | 245.26 g/mol | Calculation |

| CAS Number | Not readily available in public databases | Literature Survey |

| Predicted logP | ~2.5 - 3.5 | In silico Prediction |

| Predicted pKa (basic) | ~1.0 - 2.0 (Thiazole N) | In silico Prediction |

| Predicted pKa (acidic) | ~12.0 - 13.0 (Acetonitrile CH₂) | In silico Prediction |

Note: Predicted values are estimations and require experimental verification. The protocols outlined in this guide are designed to provide this verification.

Lipophilicity Assessment: Determining the Octanol-Water Partition Coefficient (logP/logD)

3.1. Expertise & Rationale

Lipophilicity is arguably one of the most critical physicochemical parameters in drug design, directly influencing a compound's permeability across biological membranes, plasma protein binding, and metabolic pathways.[6] It is quantified by the partition coefficient (P) or its logarithm (logP for neutral species). Because most drugs are ionizable, the distribution coefficient (logD), measured at a physiologically relevant pH of 7.4, provides a more accurate reflection of a compound's lipophilicity in the body.[7] For orally administered drugs, a logP value below 5 is a key component of Lipinski's Rule of 5.[6] The "shake-flask" method remains the gold standard for its direct and accurate measurement.[8]

3.2. Experimental Protocol: Shake-Flask Method for logD₇.₄ Determination

This protocol is designed as a self-validating system by ensuring mutual saturation of the solvent phases, establishing equilibrium, and employing a robust analytical endpoint.

Methodology:

-

Phase Preparation: Prepare a phosphate buffer solution at pH 7.4. In a large separation funnel, mix equal volumes of 1-octanol and the pH 7.4 buffer. Shake vigorously for 24 hours to ensure mutual saturation of the phases. Allow the layers to separate completely. This step is critical to prevent volume shifts during the actual experiment.

-

Stock Solution: Prepare a stock solution of this compound in the pre-saturated 1-octanol at a concentration of approximately 1 mg/mL.

-

Partitioning: In a series of triplicate glass vials, add 5 mL of the pre-saturated 1-octanol stock solution and 5 mL of the pre-saturated pH 7.4 buffer.

-

Equilibration: Seal the vials and shake them on a mechanical shaker at a constant temperature (e.g., 25°C) for at least 24 hours to allow the compound to reach partitioning equilibrium.[9]

-

Phase Separation: Centrifuge the vials at low speed (e.g., 2000 rpm for 10 minutes) to ensure a clean separation of the aqueous and octanol layers.

-

Sampling & Analysis: Carefully withdraw an aliquot from each phase. The concentration of the compound in each phase is then determined using a validated analytical method, typically reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection, by comparing the results to a standard curve.[9]

-

Calculation: The logD at pH 7.4 is calculated using the formula: logD₇.₄ = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous Buffer] )

3.3. Visualization: logD Determination Workflow

Caption: Workflow for logD determination via the shake-flask method.

Aqueous Solubility Profile

4.1. Expertise & Rationale

Aqueous solubility is a critical gatekeeper for oral drug absorption.[10] A compound must dissolve in the gastrointestinal fluids before it can be absorbed into circulation. Poor solubility is a major cause of failure for promising drug candidates. A tiered approach to solubility is most efficient, starting with a qualitative assessment to understand the compound's acidic/basic nature, followed by a quantitative determination.[11] The presence of a thiazole nitrogen atom suggests potential basicity, while the α-protons of the acetonitrile group could be weakly acidic, making a full pH-solubility profile informative.

4.2. Experimental Protocol: Tiered Solubility Assessment

Methodology - Tier 1: Qualitative Analysis This rapid assessment classifies the compound based on its behavior in acidic, basic, and neutral media.[12][13]

-

Setup: Add ~5 mg of the compound to three separate test tubes.

-

Water Solubility: To the first tube, add 1 mL of deionized water. Shake vigorously. Observe if the solid dissolves. Test the pH with litmus paper.[11]

-

Acid Solubility: If insoluble in water, add 1 mL of 5% HCl to the second tube. Shake and observe. Dissolution suggests the presence of a basic functional group (likely the thiazole nitrogen).[10]

-

Base Solubility: If insoluble in water, add 1 mL of 5% NaOH to the third tube. Shake and observe. Dissolution would indicate an acidic proton, though this is less likely to be pronounced for the acetonitrile group under these conditions.[13]

Methodology - Tier 2: Quantitative Shake-Flask Equilibrium Solubility This provides a precise solubility value in a specific medium (e.g., pH 7.4 buffer).

-

Preparation: Add an excess amount of the solid compound to a vial containing a known volume (e.g., 5 mL) of the desired buffer (e.g., pH 7.4 phosphate buffer). The excess solid ensures that a saturated solution is formed.

-

Equilibration: Shake the vial at a constant temperature for 24-48 hours to ensure equilibrium is reached.

-

Filtration: Filter the solution through a 0.45 µm syringe filter to remove all undissolved solid. This step is critical to avoid artificially high concentration readings.

-

Analysis: Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC-UV or UV-Vis spectroscopy method. The resulting concentration is the equilibrium solubility.

4.3. Visualization: Solubility Classification Flowchart

Caption: Decision tree for the qualitative solubility classification.

Spectroscopic and Thermal Characterization

5.1. Expertise & Rationale

Spectroscopic and thermal analyses are essential for confirming the identity, structure, and purity of a synthesized compound. Each technique provides a unique piece of the structural puzzle. While a full synthesis is beyond the scope of this guide, understanding the expected spectral signatures is crucial for any researcher working with this molecule.

5.2. Expected Analytical Signatures

-

¹H NMR (Proton NMR): The spectrum should show distinct signals for the aromatic protons of the 3-nitrophenyl ring, with splitting patterns dictated by their positions relative to the nitro group. A singlet for the thiazole proton and a characteristic singlet for the methylene (-CH₂-) protons of the acetonitrile group are also expected.[14]

-

¹³C NMR (Carbon NMR): The spectrum will confirm the number of unique carbon environments. Key signals to identify include the quaternary carbon of the nitrile group (-C≡N), the carbons of the thiazole ring, and the aromatic carbons, including the one directly attached to the nitro group.[14]

-

FT-IR (Infrared Spectroscopy): This analysis confirms functional groups. A sharp, strong absorption band is expected around 2240-2260 cm⁻¹ for the nitrile (C≡N) stretch.[15] Strong bands around 1520-1540 cm⁻¹ and 1340-1360 cm⁻¹ correspond to the asymmetric and symmetric stretching of the nitro (NO₂) group, respectively.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate mass-to-charge ratio (m/z) that should match the calculated molecular weight of C₁₁H₇N₃O₂S.[14]

-

Melting Point (MP): A sharp melting point range is a primary indicator of high purity. For context, the related precursor 3-nitrophenylacetonitrile has a melting point of 60-62 °C.[16] The larger, more complex target molecule is expected to have a significantly higher melting point.

Conclusion

The systematic physicochemical profiling of this compound is a mandatory prerequisite for its rational development as a potential therapeutic agent. This guide provides the essential theoretical framework and validated experimental protocols to determine its core properties: lipophilicity, solubility, and structural identity. The data generated from these methods will enable researchers to make informed decisions regarding the compound's suitability for further biological screening, guide formulation strategies, and build predictive structure-activity relationship (SAR) models. Adherence to these robust, self-validating methodologies will ensure the generation of high-quality, reliable data, accelerating the discovery pipeline.

References

-

Thiazole Ring—A Biologically Active Scaffold. National Center for Biotechnology Information. [Link]

-

Procedure for Determining Solubility of Organic Compounds. Scribd. [Link]

-

Solubility test for Organic Compounds. Online Chemistry Test. [Link]

-

Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. National Center for Biotechnology Information. [Link]

-

A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Journal of Advanced Scientific Research. [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Course Hero. [Link]

-

Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]

-

Solubility. University of Toronto Scarborough. [Link]

-

Solubility of Organic Compounds: Principle and Examples 2026. chemistrysh.com. [Link]

-

Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. Frontiers in Chemistry. [Link]

-

Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. ACS Omega. [Link]

-

Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Sai Life Sciences. [Link]

-

Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. [Link]

-

Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Agilent. [Link]

-

LogD. Cambridge MedChem Consulting. [Link]

-

(PDF) 4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine. ResearchGate. [Link]

-

Optical absorption spectra of compounds 1, 3 and 4 in acetonitrile. ResearchGate. [Link]

-

4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine. MDPI. [Link]

-

IR spectra and structure of (4-nitrophenyl)acetonitrile and of its carbanion: Experimental and ab initio studies. ResearchGate. [Link]

-

Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. [Link]

- WO 2015/155664 A1.

-

Synthesis and some Reactions of [4-Oxo-4-(3,4,5-Trimethoxy-Benzylidene)-4-Dihydro-Thiazole-2-Yl]-Acetonitrile with Expected Biological Activity. Der Pharma Chemica. [Link]

Sources

- 1. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mjas.analis.com.my [mjas.analis.com.my]

- 3. Frontiers | Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties [frontiersin.org]

- 4. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking | MDPI [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]

- 7. LogD | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. agilent.com [agilent.com]

- 10. Chemistry Online @ UTSC [utsc.utoronto.ca]

- 11. chemistrysh.com [chemistrysh.com]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. www1.udel.edu [www1.udel.edu]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. 3-NITROPHENYLACETONITRILE | 621-50-1 [chemicalbook.com]

spectral characterization of nitrophenyl-substituted thiazoles

An In-Depth Technical Guide to the Spectral Characterization of Nitrophenyl-Substituted Thiazoles

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the . Moving beyond mere procedural lists, this document delves into the causality behind experimental choices, offering field-proven insights to ensure robust and reliable structural elucidation. The protocols described herein are designed as self-validating systems, integrating data from multiple spectroscopic techniques to build an unassailable structural confirmation.

The Significance of Nitrophenyl-Substituted Thiazoles

The thiazole ring is a cornerstone of medicinal chemistry, forming the structural basis of numerous approved drugs.[1] Its fusion with a nitrophenyl moiety creates a unique class of compounds with significant biological potential. The electron-withdrawing nature of the nitro group, combined with the electron-rich thiazole heterocycle, establishes an intramolecular charge-transfer (ICT) system. This electronic arrangement is not only key to their mechanism of action but also imparts distinct spectral properties that can be leveraged for their characterization. These compounds are widely investigated as potential anticancer, antibacterial, and antifungal agents, with their activity often linked to the specific substitution pattern of the phenyl ring.[1][2] Furthermore, their potential as hypoxia-activated prodrugs makes them a focal point in oncology research.[3][4]

Accurate and comprehensive spectral characterization is paramount. It serves as the foundation for confirming molecular identity, assessing purity, and establishing the structure-activity relationships (SAR) that guide drug discovery and optimization.

Caption: Integrated workflow for the synthesis and characterization of nitrophenyl-substituted thiazoles.

UV-Visible Spectroscopy: Probing the Electronic Landscape

UV-Vis spectroscopy is a rapid and powerful tool for probing the conjugated π-electron systems inherent to nitrophenyl-substituted thiazoles. The observed absorptions correspond to electronic transitions, primarily π → π* and n → π* transitions, which are sensitive to the molecule's structure and its environment.[5]

Causality Behind Experimental Choices

The choice of solvent is critical. Due to the inherent charge-transfer character of these molecules, they often exhibit solvatochromism , where the absorption maximum (λ_max) shifts with solvent polarity.[6][7] This phenomenon arises because polar solvents can stabilize the more polar excited state to a greater extent than the ground state, leading to a change in the energy gap between them.[7] Performing a solvatochromic study by measuring spectra in a range of solvents (e.g., from non-polar hexane to polar DMSO) provides valuable insight into the electronic nature of the molecule.

Experimental Protocol: Solvatochromic Analysis

-

Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 1 mM) of the purified compound in a high-purity, UV-grade solvent in which it is highly soluble (e.g., DMSO or Acetonitrile).

-

Solvent Series: Prepare a series of volumetric flasks containing solvents of varying polarity (e.g., Toluene, Chloroform, Acetone, Acetonitrile, Methanol, DMSO).

-

Dilution: Add a precise aliquot of the stock solution to each flask and dilute to the mark to achieve a final concentration in the low micromolar range (e.g., 10 µM). The goal is to obtain an absorbance maximum between 0.5 and 1.0.

-

Spectrometer Blanking: Use the corresponding pure solvent from each flask to blank the spectrophotometer before each measurement.

-

Data Acquisition: Scan the samples over a relevant wavelength range (e.g., 200-600 nm). Record the λ_max for each solvent.

-

Data Analysis: Plot the absorption maximum (in nm or cm⁻¹) against a solvent polarity scale (e.g., Reichardt's E_T(30) parameter) to visualize the solvatochromic trend.[8]

Data Interpretation

-

π → π Transitions:* Expect strong absorption bands typically in the 250-400 nm range, arising from the conjugated system spanning the nitrophenyl and thiazole rings. The presence of the nitro group generally causes a bathochromic (red) shift compared to the unsubstituted analogue.

-

n → π Transitions:* Weaker transitions may be observed at longer wavelengths (>350 nm) due to the promotion of non-bonding electrons from the nitrogen and sulfur heteroatoms or the nitro group's oxygen atoms.

-

Solvatochromic Shifts: A bathochromic (red) shift with increasing solvent polarity is indicative of positive solvatochromism, suggesting the excited state is more polar than the ground state. This is a hallmark of strong intramolecular charge-transfer character.[6][7]

| Transition Type | Typical λ_max Range (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Notes |

| π → π | 250 - 400 | > 10,000 | Strong absorption, highly sensitive to conjugation and substitution. |

| n → π | > 350 | < 1,000 | Weak, sometimes obscured by stronger π → π* bands. |

Fourier-Transform Infrared (FT-IR) Spectroscopy: Mapping Functional Groups

FT-IR spectroscopy is indispensable for confirming the presence of key functional groups that define the nitrophenyl-substituted thiazole scaffold.[9] It provides a molecular "fingerprint" by measuring the vibrational frequencies of bonds within the molecule.[10]

Causality Behind Experimental Choices

Sample preparation must ensure good contact with the IR beam and minimize interference. For solid samples, Attenuated Total Reflectance (ATR) is often superior to KBr pellets as it requires minimal sample preparation and avoids potential interactions with the KBr matrix.[11] The key is to obtain a spectrum with sharp, well-resolved peaks and a stable baseline.

Experimental Protocol: ATR-FTIR

-

Instrument Background: Ensure the ATR crystal (typically diamond or germanium) is clean. Run a background scan to capture the ambient spectrum (H₂O, CO₂), which will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small amount (a few milligrams) of the dry, purified solid sample directly onto the ATR crystal.

-

Apply Pressure: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal. Insufficient pressure is a common cause of poor-quality spectra.

-

Data Acquisition: Collect the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.

Data Interpretation

The spectrum should be analyzed for characteristic vibrational bands. The presence of all expected peaks provides strong evidence for the target structure.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| Nitro (Ar-NO₂) | Asymmetric Stretch | 1500 - 1570 | Strong |

| Nitro (Ar-NO₂) | Symmetric Stretch | 1300 - 1370 | Strong |

| Thiazole (C=N) | Stretch | 1600 - 1680 | Medium-Strong |

| Aromatic (C=C) | Ring Stretch | 1450 - 1600 | Medium (multiple bands) |

| C-S | Stretch | 600 - 800 | Weak-Medium |

| C-H (Aromatic) | Stretch | 3000 - 3100 | Medium |

The two strong, sharp peaks for the nitro group are highly diagnostic. Their absence would immediately cast doubt on the structure's identity.[12][13]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy (both ¹H and ¹³C) provides the most detailed information about the molecular skeleton, including the connectivity of atoms and the electronic environment of each nucleus.

Causality Behind Experimental Choices

The choice of deuterated solvent (e.g., DMSO-d₆, CDCl₃) is crucial. The compound must be sufficiently soluble to yield a good signal-to-noise ratio. DMSO-d₆ is often an excellent choice for these compounds due to its high polarity.[14][15] It's important to note that chemical shifts can vary slightly between solvents due to solvent-solute interactions.[15] A standard internal reference, tetramethylsilane (TMS), is used to calibrate the chemical shift scale to 0 ppm.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent containing TMS in a clean, dry NMR tube.

-

Instrument Setup: Insert the sample into the NMR spectrometer. The instrument is tuned to the specific nucleus (¹H or ¹³C) and the magnetic field is "locked" onto the deuterium signal of the solvent. The sample is "shimmed" to optimize the homogeneity of the magnetic field, which ensures sharp spectral lines.

-

¹H NMR Acquisition: Acquire the proton spectrum. Typical parameters include a 30° or 45° pulse angle and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the carbon spectrum. As the ¹³C nucleus is much less sensitive than ¹H, a larger number of scans is required. A standard acquisition uses proton decoupling to simplify the spectrum to single lines for each unique carbon.

Data Interpretation

¹H NMR:

-

Aromatic Protons (Nitrophenyl): Protons on the nitrophenyl ring typically appear in the δ 7.5-8.5 ppm region. The strong deshielding is due to the electron-withdrawing nitro group. The splitting pattern (e.g., two doublets for a para-substituted ring) is key to determining the substitution pattern.[14]

-

Thiazole Proton (H5): The proton at the C5 position of the thiazole ring usually appears as a singlet around δ 7.0-8.0 ppm.[16]

-

Other Substituents: Protons from other groups (e.g., methyl, amino) will appear in their characteristic regions. An amino group (NH₂) on the thiazole ring can appear as a broad singlet.[14]

¹³C NMR:

-

Thiazole Carbons: The carbons of the thiazole ring are typically found between δ 100-170 ppm. The carbon attached to the nitrogen (C2) is often the most downfield.

-

Nitrophenyl Carbons: These appear in the aromatic region (δ 120-150 ppm). The carbon directly attached to the nitro group (ipso-carbon) is highly deshielded and may appear near δ 150 ppm.[12][17]

-

Signal Count: The number of distinct signals in the ¹³C spectrum corresponds to the number of chemically non-equivalent carbons, providing information about molecular symmetry.

| Nucleus | Structural Position | Typical Chemical Shift (δ, ppm) |

| ¹H | Aromatic (Nitrophenyl) | 7.5 - 8.5 |

| ¹H | Thiazole (C5-H) | 7.0 - 8.0 |

| ¹H | Amino (Thiazole-NH₂) | 5.0 - 7.5 (often broad) |

| ¹³C | Thiazole (C2, C4, C5) | 100 - 170 |

| ¹³C | Nitrophenyl (Aromatic) | 120 - 150 |

| ¹³C | Nitrophenyl (C-NO₂) | ~150 |

Mass Spectrometry (MS): Confirming Mass and Fragmentation

Mass spectrometry provides the exact molecular weight of the compound and offers structural clues through the analysis of its fragmentation patterns. Electrospray ionization (ESI) is a soft ionization technique well-suited for these compounds, often yielding a prominent protonated molecular ion [M+H]⁺.[14][18]

Causality Behind Experimental Choices

High-Resolution Mass Spectrometry (HRMS), for instance using a Time-of-Flight (TOF) or Orbitrap analyzer, is strongly preferred over nominal mass instruments. HRMS provides a highly accurate mass measurement (typically to within 5 ppm), which allows for the unambiguous determination of the elemental formula.[19] This is a critical self-validating step, as the calculated formula must match the expected structure.

Caption: Key fragmentation pathways for nitrophenyl-thiazoles in mass spectrometry.

Experimental Protocol: LC-HRMS

-

Sample Preparation: Prepare a dilute solution of the sample (~1 µg/mL) in a suitable solvent like methanol or acetonitrile, often with 0.1% formic acid to promote protonation.

-

Infusion/Chromatography: The sample can be directly infused into the mass spectrometer or injected via a liquid chromatography (LC) system. LC is preferred as it provides an additional dimension of separation and purity assessment.

-

Ionization: Use positive ion mode ESI. Optimize source parameters (e.g., spray voltage, gas flow, temperature) to maximize the signal of the target ion.[19]

-

MS1 Scan: Acquire a full scan mass spectrum (MS1) to identify the [M+H]⁺ ion. Verify that its measured mass corresponds to the calculated exact mass of the expected elemental formula.

-

MS/MS Fragmentation: Select the [M+H]⁺ ion for fragmentation (tandem mass spectrometry or MS/MS) using collision-induced dissociation (CID). This will generate a fragment ion spectrum that is characteristic of the molecule's structure.

Data Interpretation

-

Molecular Ion: The base peak or a very prominent peak should correspond to the protonated molecule [M+H]⁺. Its exact mass should match the theoretical mass.

-

Key Fragments: The fragmentation of aromatic nitro compounds is well-documented. Look for characteristic neutral losses:

-

Loss of NO₂ (46 Da): A fragment corresponding to [M+H - 46]⁺ is very common.[20]

-

Loss of NO (30 Da): A fragment at [M+H - 30]⁺ can also be observed.[19]

-

Thiazole Ring Cleavage: Fission of the thiazole ring can produce characteristic phenylthiirene ions or other fragments that help confirm the scaffold.[20]

-

By integrating the data from these orthogonal techniques—UV-Vis for electronic properties, FT-IR for functional groups, NMR for the atomic framework, and MS for molecular formula and fragmentation—a complete and unambiguous can be achieved with the highest degree of scientific integrity.

References

-

MDPI. (2022). 4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine. Available at: [Link]

-

ResearchGate. (2017). Synthesis, Characterization and Biological Activities of (3-Nitrophenyl)(5-Substituted Phenyl-1,3,4-Thiadiazol-2-Yl) Methanediamine. Available at: [Link]

-

PMC. (2025). Fluorescent solvatochromism and nonfluorescence processes of charge-transfer-type molecules with a 4-nitrophenyl moiety. Available at: [Link]

-

MDPI. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Available at: [Link]

-

RSC Publishing. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. Available at: [Link]

-

SciSpace. (2016). Optimized Synthesis of Novel Pyrazole Based Thiazole Derivatives and their Antimicrobial Evaluation. Available at: [Link]

-

PubMed. (n.d.). Mass spectrometry of 2-substituted 5-nitro-2-furyl thiazoles. Identification of microsomal nitroreduction products by electron impact mass spectrometry. Available at: [Link]

-

PubMed. (n.d.). Mass spectrometry of 2-substituted-4-arylthiazoles. 3--Identification of microsomal nitroreduction products by mass spectrometry. Available at: [Link]

-

IJSDR. (n.d.). SYNTHESIS, CHARACTERIZATION OF SUBSTITUTED PHENYL ACYL BROMIDE DERIVATIVES AND ITS BIOLOGICAL EVALUATION. Available at: [Link]

-

ResearchGate. (2025). Synthesis, spectral characterization and biological activity of S-Substituted derivatives of 5-(4-Nitrophenyl)-1,3,4-oxadiazole-2-thiol. Available at: [Link]

-

Wikipedia. (n.d.). Solvatochromism. Available at: [Link]

-

PMC. (2022). Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry: A Strategy for Optimization, Characterization, and Quantification of Antioxidant Nitro Derivatives. Available at: [Link]

-

ResearchGate. (2025). (PDF) Exploring solvatochromism: a comprehensive analysis of research data of the solvent -solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine. Available at: [Link]

-

ACS Publications. (2023). Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl Thiazole Derivatives as Potential Antimicrobial Agents. Available at: [Link]

-

MSU chemistry. (n.d.). UV-Visible Spectroscopy. Available at: [Link]

-

MDPI. (2024). Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. Available at: [Link]

-

RSC Publishing. (n.d.). A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. Available at: [Link]

-

EAG Laboratories. (n.d.). Fourier Transform Infrared Spectroscopy (FTIR). Available at: [Link]

-

PMC. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Available at: [Link]

-

PMC. (n.d.). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Available at: [Link]

-

ResearchGate. (2025). (PDF) Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. Available at: [Link]

-

ResearchGate. (n.d.). 1 H NMR of spectrum of 2-Amino 4-(phenyl)thiazole ligand. Available at: [Link]

-

PMC. (2021). Fourier Transform Infrared Spectroscopy vibrational bands study of Spinacia oleracea and Trigonella corniculata under biochar amendment in naturally contaminated soil. Available at: [Link]

-

ResearchGate. (n.d.). (A) UV-vis absorption spectra of (a) 4-nitrophenol, (b) 4-nitrophenol +.... Available at: [Link]

-

PubMed. (2017). Solvatochromic fluorescence properties of phenothiazine-based dyes involving thiazolo[4,5-b]quinoxaline and benzo[e]indole as strong acceptors. Available at: [Link]

-

research.chalmers.se. (2025). Click and shift: the effect of triazole on solvatochromic dyes. Available at: [Link]

-

(2025). 13C NMR Spectroscopy of Heterocycles: 1-Phenyl-3-aryl/t-butyl-5-arylpyrazoles. Available at: [Link]

-

PMC. (n.d.). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. Available at: [Link]

-

PMC. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Available at: [Link]

-

MDPI. (2025). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. Available at: [Link]

-

MDPI. (2017). Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. Available at: [Link]

-

MDPI. (2025). Application of Fourier Transform Infrared (FTIR) Spectroscopy in Characterization of Green Synthesized Nanoparticles. Available at: [Link]

-

ResearchGate. (n.d.). (a) UV-vis spectral changes during the reduction of 2-nitrophenol.... Available at: [Link]

-

MDPI. (2023). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. Available at: [Link]

-

Scientific Online Resource System. (n.d.). IR and UV-VIS spectroscopic analysis of a new compound: N-[1-(4-hydroxyphenyl) aminoethilyden]-4-[1-(3,5,5,8,8-pentamethyl-6,7-dihydronaphtalen-2-yl)-ethenyl] phenylcarbohydrazide. Available at: [Link]

-

Innovatech Labs. (2018). FTIR Analysis Beginner's Guide: Interpreting Results. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 5. UV-Visible Spectroscopy [www2.chemistry.msu.edu]

- 6. Fluorescent solvatochromism and nonfluorescence processes of charge-transfer-type molecules with a 4-nitrophenyl moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Solvatochromism - Wikipedia [en.wikipedia.org]

- 8. research.chalmers.se [research.chalmers.se]

- 9. eag.com [eag.com]

- 10. FTIR Analysis Beginner's Guide: Interpreting Results | Innovatech [innovatechlabs.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. 4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry: A Strategy for Optimization, Characterization, and Quantification of Antioxidant Nitro Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Mass spectrometry of 2-substituted-4-arylthiazoles. 3--Identification of microsomal nitroreduction products by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Mechanism of Action of Nitrophenylthiazole Compounds

Executive Summary

Nitrophenylthiazoles, exemplified by the prototype Nitazoxanide (NTZ) and its active metabolite Tizoxanide (TIZ) , represent a unique class of "thionitro" compounds with a dualistic mechanism of action. Unlike traditional antimicrobials that target a single receptor, these compounds function as bioenergetic modulators .

-

In Anaerobes (Bacteria/Protozoa): They act as "electron thieves" within the Pyruvate:Ferredoxin Oxidoreductase (PFOR) pathway, disrupting anaerobic energy production.[1]

-

In Host Cells (Antiviral/Antineoplastic): They induce mild mitochondrial uncoupling. This transient reduction in cellular ATP activates the AMPK-mTOR-Autophagy axis , creating a host environment hostile to viral replication and proliferation.

This guide details the molecular causality of these mechanisms and provides self-validating protocols for their experimental verification.

Chemical Basis & Structure-Activity Relationship (SAR)

The core pharmacophore is the 5-nitrothiazole ring.[2]

-

The Nitro Group (

): Critical for anaerobic activity.[3] In anaerobic organisms, this group is reduced by PFOR, generating toxic radical intermediates or simply diverting electrons away from metabolic synthesis. -

The Amide Linker: Facilitates oral bioavailability and metabolic conversion. NTZ is a prodrug; hydrolysis of the ester bond yields Tizoxanide (TIZ), the circulating active species.

-

SAR Insight: Removal of the nitro group (e.g., in certain thiazolide derivatives like RM-4848) abolishes PFOR-dependent anaerobic activity but retains antiviral efficacy, proving the antiviral mechanism is host-mediated and distinct from the antiparasitic mechanism.

Mechanism I: Anaerobic Metabolic Disruption (PFOR Inhibition)

Target: Pyruvate:Ferredoxin Oxidoreductase (PFOR) enzyme.[2][3][4][5][6][7] Organisms: Giardia lamblia, Cryptosporidium parvum, Helicobacter pylori, Clostridium difficile.

Mechanistic Causality

In anaerobic metabolism, PFOR catalyzes the oxidative decarboxylation of pyruvate to Acetyl-CoA, transferring electrons to ferredoxin.[1][7][8][9]

-

Thiamine Pyrophosphate (TPP) Interaction: PFOR relies on the cofactor TPP.[2][5] Tizoxanide enters the catalytic site.

-

Electron Interception: Rather than inhibiting the enzyme allosterically, the nitro group of the thiazole ring acts as a preferential electron acceptor.

-

Futile Cycling: The drug intercepts electrons from the pyruvate-TPP complex. This prevents the reduction of ferredoxin (the natural acceptor).

-

Metabolic Collapse: Without reduced ferredoxin, the organism cannot generate ATP or synthesize DNA/RNA precursors, leading to stasis and death.

Visualization: PFOR Pathway Blockade

Caption: Disruption of the PFOR electron transfer chain. The nitrothiazole moiety intercepts electrons destined for ferredoxin, halting anaerobic energy production.[1]

Protocol 1: Spectrophotometric PFOR Inhibition Assay

Objective: Quantify the inhibition of electron transfer to ferredoxin (or a surrogate acceptor like Methyl Viologen) by Tizoxanide.

Reagents:

-

Purified PFOR enzyme (recombinant or lysate from G. lamblia).

-

Substrate: Pyruvate (10 mM).

-

Cofactors: Thiamine Pyrophosphate (TPP) (0.1 mM), CoA (0.1 mM).

-

Electron Acceptor: Methyl Viologen (1 mM) (Changes color when reduced).

-

Test Compound: Tizoxanide (dissolved in DMSO).

Workflow:

-

Blanking: Prepare a cuvette with buffer (100 mM Potassium Phosphate, pH 7.0) and Methyl Viologen.

-

Baseline: Add PFOR enzyme and TPP. Monitor absorbance at 600 nm (oxidized Methyl Viologen is colorless; reduced is blue).

-

Reaction Start: Add Pyruvate. Observe the rapid increase in OD600 (rate of reduction).

-

Inhibition Step: In parallel cuvettes, add increasing concentrations of Tizoxanide (0.1 µM – 100 µM) before adding Pyruvate.

-

Measurement: Measure the initial velocity (

) of Methyl Viologen reduction. -

Calculation: Plot

vs. [Tizoxanide]. Determine the

Validation Check: The reaction must be strictly anaerobic (sparge buffers with Argon). Oxygen will re-oxidize Methyl Viologen, invalidating the data.

Mechanism II: Host-Modulated Antiviral Activity (Mitochondrial Uncoupling)

Target: Host Mitochondria (Inner Membrane). Effect: Broad-spectrum antiviral (Influenza, SARS-CoV-2, Hepatitis B/C).[12][13]

Mechanistic Causality

Nitrophenylthiazoles are lipophilic weak acids. They function as protonophores, shuttling protons across the mitochondrial inner membrane, bypassing ATP synthase.

-

Mild Uncoupling: Tizoxanide disrupts the proton gradient (

). -

ATP Depletion: This reduces the efficiency of oxidative phosphorylation, causing a drop in intracellular ATP levels.

-

AMPK Activation: The rise in the AMP:ATP ratio triggers AMP-activated protein kinase (AMPK) .

-

Downstream Signaling:

-

Inhibition of mTOR: Halts protein synthesis (viral replication requires massive protein synthesis).

-

Autophagy Induction: Promotes the degradation of viral components.

-

PKR Activation: Enhances the phosphorylation of eIF2

, blocking viral translation.

-

Visualization: Mitochondrial Uncoupling & Antiviral Signaling

Caption: The host-directed antiviral pathway. Tizoxanide uncouples mitochondria, triggering an energy stress response (AMPK) that shuts down viral replication machinery.

Protocol 2: Mitochondrial Respiration Assay (Seahorse/Oxygraph)

Objective: Confirm mitochondrial uncoupling by measuring Oxygen Consumption Rate (OCR) independent of ATP production.

Equipment: Seahorse XF Analyzer or Oroboros Oxygraph-2k. Cells: MDCK (Influenza model) or A549 cells.

Workflow:

-

Seeding: Plate cells at 20,000 cells/well in XF assay medium.

-

Basal Measurement: Measure baseline OCR.

-

Oligomycin Injection (Port A): Inhibits ATP synthase. Normal cells show a drop in OCR.

-

Validation: If OCR does not drop, cells are already uncoupled or damaged.

-

-

Tizoxanide Injection (Port B): Inject Tizoxanide (titrate 1 µM – 10 µM).

-

Expected Result:Immediate increase in OCR. This proves the compound is stimulating respiration to compensate for the proton leak, characteristic of an uncoupler.

-

-

Rotenone/Antimycin A (Port C): Shuts down the electron transport chain completely (confirms non-mitochondrial oxygen consumption).

Data Interpretation:

| Parameter | Effect of Tizoxanide | Biological Meaning |

|---|---|---|

| Basal Respiration | Increase | Mitochondria working harder to maintain potential. |

| ATP-Linked Respiration | Decrease | Less proton motive force available for ATP synthase. |

| Proton Leak | Significant Increase | Direct evidence of uncoupling mechanism. |

Mechanism III: Inhibition of Viral Hemagglutinin

Distinct from the mitochondrial effect, Tizoxanide exerts a specific post-translational effect on Influenza viruses.

-

Mechanism: Blocks the maturation of viral hemagglutinin (HA) at the trans-Golgi network.

-

Result: Viral particles are released with immature HA (containing high-mannose oligosaccharides) which are non-infectious.

-

Verification: Western Blot analysis of viral lysates treated with Endoglycosidase H (Endo H). Immature HA is sensitive to Endo H digestion; mature HA is resistant. Tizoxanide treatment renders HA sensitive to Endo H.

References

-

Rossignol, J. F. (2014). Nitazoxanide: A first-in-class broad-spectrum antiviral agent.[8] Antiviral Research, 110, 94-103.

-

Hoffman, P. S., et al. (2007). Antiparasitic drug nitazoxanide inhibits the pyruvate oxidoreductases of Helicobacter pylori, selected anaerobic bacteria and parasites, and Campylobacter jejuni. Antimicrobial Agents and Chemotherapy, 51(3), 868-876.

-

Piacentini, S., et al. (2018). Nitazoxanide inhibits paramyxovirus replication by targeting the F protein folding. Scientific Reports, 8, 10425.

-

Shou, J., et al. (2020). Tizoxanide Inhibits Influenza A Virus Replication by Targeting Viral Hemagglutinin Maturation.[9][10] Journal of Virology.

-

Senkowski, W., et al. (2015). Aerobic Glycolysis and Mitochondrial Uncoupling are Major Metabolic Targets of Nitazoxanide in Cancer Cells. Translational Oncology, 8(3), 205-216.

Sources

- 1. Nitazoxanide : A Broad Spectrum Antimicrobial - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and Antimicrobial Evaluation of Nitazoxanide-Based Analogues: Identification of Selective and Broad Spectrum Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijcrt.org [ijcrt.org]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. What is the mechanism of Nitazoxanide? [synapse.patsnap.com]

- 9. Nitazoxanide - Wikipedia [en.wikipedia.org]

- 10. biorxiv.org [biorxiv.org]

- 11. researchgate.net [researchgate.net]

- 12. Nitazoxanide, a new drug candidate for the treatment of Middle East respiratory syndrome coronavirus - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Nitazoxanide: A first-in-class broad-spectrum antiviral agent - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Discovery and Synthesis of Functionalized 1,3-Thiazoles

Executive Summary & Pharmacophore Significance[1][2][3]

The 1,3-thiazole core is a "privileged scaffold" in medicinal chemistry, characterized by its ability to participate in hydrogen bonding, π-stacking, and coordination with metalloenzymes. Its structural utility arises from the significant electronegativity difference between the sulfur (S) and nitrogen (N) atoms, creating a distinct dipole that influences binding affinity in kinase inhibitors (e.g., Dasatinib , Dabrafenib ) and antiretrovirals (e.g., Ritonavir ).

This guide moves beyond basic textbook definitions to provide a rigorous, field-validated workflow for synthesizing and functionalizing 1,3-thiazoles. We focus on two primary pillars:

-

De Novo Construction: The Hantzsch synthesis for building the core.

-

Late-Stage Functionalization: Regiodivergent C-H activation for diversifying the scaffold.

Structural Logic & Reactivity Profile

To design effective synthetic routes, one must first understand the electronic bias of the thiazole ring. The reactivity is not uniform; it is dictated by the specific electronic density at positions C2, C4, and C5.

-

C2 Position (Nucleophilic/Acidic): The proton at C2 is relatively acidic (pKa ~29) due to the inductive effect of the adjacent nitrogen and sulfur. It is the primary site for lithiation (S_N_Ar precursors) or radical attack.

-

C5 Position (Electrophilic): This is the most electron-rich carbon, making it the preferred site for Electrophilic Aromatic Substitution (SEAr) and Pd-catalyzed C-H arylation.

-

C4 Position: Generally less reactive, often functionalized during the de novo ring construction phase rather than post-synthesis.

Visualization: Thiazole Reactivity Map

Caption: Reactivity hotspots of the 1,3-thiazole core. C2 favors deprotonation, while C5 favors electrophilic functionalization.

Methodology A: De Novo Construction (The Hantzsch Synthesis)

The Hantzsch Thiazole Synthesis remains the most robust method for generating the thiazole core, particularly for 2-aminothiazoles used in kinase inhibitors.

Mechanism: Condensation of an

Protocol 1: General Synthesis of 2-Aminothiazoles

Target: Construction of the Dasatinib intermediate core.

Reagents:

-

Thiourea (1.1 equiv)

-

Substituted

-bromoacetophenone (1.0 equiv) -

Ethanol (Absolute)

-

Workup: saturated aqueous NaHCO

Step-by-Step Workflow:

-

Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the

-bromoacetophenone (e.g., 5.0 mmol) in Ethanol (20 mL). -

Addition: Add Thiourea (5.5 mmol) in one portion. The reaction is often exothermic; ensure adequate stirring.

-

Reflux: Heat the mixture to reflux (approx. 78°C) for 2–4 hours.

-

Validation Point: Monitor by TLC (50% EtOAc/Hexanes).[2] The starting bromide spot (high Rf) should disappear, replaced by a lower Rf fluorescent spot (thiazole).

-

-

Precipitation (The "Self-Cleaning" Step): Cool the reaction to room temperature. A solid precipitate (thiazole hydrobromide salt) often forms.

-

Free-Basing: Pour the reaction mixture into 50 mL of saturated NaHCO

solution. Stir vigorously for 30 minutes to liberate the free base. -

Isolation: Filter the resulting solid. Wash with water (2 x 10 mL) to remove inorganic salts. Dry in a vacuum oven at 45°C.

Yield Expectation: 85–95%

Purity Check:

Methodology B: Late-Stage Functionalization (C-H Activation)

Modern drug discovery demands the rapid diversification of cores without rebuilding the ring. Palladium-catalyzed C-H activation allows for the direct arylation of the C5 position.[3]

Scientific Logic: The C5-H bond is the most electron-rich C-H bond. Using specific ligand/base combinations allows for "Regiodivergent" synthesis—switching selectivity between C2 and C5.

Protocol 2: Ligand-Free C5-Arylation of Thiazoles

Context: This protocol avoids expensive phosphine ligands, utilizing the inherent coordinating ability of the thiazole sulfur to stabilize the Pd species.

Reagents:

-

Substituted Thiazole (1.0 equiv)

-

Aryl Bromide (1.2 equiv)

-

Pd(OAc)

(1–2 mol%) -

KOAc (2.0 equiv)

-

DMAc (N,N-Dimethylacetamide)

Step-by-Step Workflow:

-

Inert Atmosphere: Flame-dry a reaction vial and purge with Argon.

-

Charging: Add Pd(OAc)

(0.01 mmol), KOAc (2.0 mmol), the Thiazole substrate (1.0 mmol), and the Aryl Bromide (1.2 mmol). -

Solvent: Add DMAc (3.0 mL) via syringe.

-

Heating: Heat to 120°C for 12 hours.

-

Validation Point: The solution typically turns dark (Pd black formation) after the reaction is near completion. Early precipitation of Pd black indicates catalyst death (add 10% PPh

if this occurs).

-

-

Workup: Dilute with EtOAc, wash with water (3x) to remove DMAc. Dry over MgSO

and concentrate. -

Purification: Flash column chromatography.

Case Study: Synthesis of the Dasatinib Thiazole Core

Dasatinib (Sprycel) is a BCR-ABL tyrosine kinase inhibitor.[4][5] Its synthesis exemplifies the strategic use of the Hantzsch reaction followed by amide coupling.

The Challenge: Constructing the 2-amino-5-carboxamide thiazole fragment efficiently.

The Solution: Use of

Visualization: Dasatinib Thiazole Workflow

Caption: Commercial route for Dasatinib intermediate using a modified Hantzsch cyclization.

Technical Insight:

In the Dasatinib route, the precursor is not a simple ketone but a

-

Bromination: NBS brominates the

-position of the acrylamide in situ. -

Cyclization: Thiourea attacks the activated species, displacing the ethoxy group and closing the ring to form the 2-aminothiazole-5-carboxamide in a single pot. This avoids the isolation of unstable

-bromo intermediates.

Data Summary: Synthetic Route Comparison

| Feature | Hantzsch Synthesis (De Novo) | Pd-Catalyzed C-H Activation |

| Primary Utility | Building the core ring | Diversifying existing rings |

| Regioselectivity | Determined by starting material | Tunable (C5 vs C2) via base/ligand |

| Atom Economy | High (Water/HX byproduct) | Moderate (Stoichiometric base waste) |

| Scalability | Excellent (Kg scale possible) | Good (Catalyst cost is limiting factor) |

| Key Limitation | Requires specific | Substrate bias (electrophilic C5) |

References

-

Hantzsch Thiazole Synthesis Mechanism & Protocols

-

ChemHelpAsap. "Hantzsch Thiazole Synthesis." Available at: [Link]

-

-

Dasatinib Synthesis & Intermediates

-

C-H Activation Methodologies

-

Medicinal Chemistry Overview

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemhelpasap.com [chemhelpasap.com]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. vixra.org [vixra.org]

- 6. 1,3-Thiazole Derivatives as a Promising Scaffold in Medicinal Chemistry: A Recent Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Purification of Synthesized Thiazole Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Purity in Thiazole Chemistry

Thiazole and its derivatives represent a cornerstone in medicinal chemistry and materials science, with a vast range of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The efficacy and safety of these compounds in any application, particularly in drug development, are directly contingent on their purity. Impurities, which can arise from unreacted starting materials, byproducts, or degradation products, can lead to erroneous biological data, side effects, and reduced product stability.[3][4] This guide, written from the perspective of a Senior Application Scientist, provides an in-depth overview of the principal techniques for purifying synthesized thiazole compounds, emphasizing the rationale behind methodological choices to ensure the production of highly pure materials for research and development.

Understanding the Physicochemical Properties of Thiazoles: A Foundation for Purification Strategy

The selection of an appropriate purification strategy is dictated by the physicochemical properties of the target thiazole derivative. Key characteristics to consider include:

-

Polarity: The thiazole ring itself is polar. The overall polarity of a derivative is influenced by its substituents. This property is fundamental to chromatographic separations and liquid-liquid extractions.

-

Basicity: The nitrogen atom in the thiazole ring imparts basic properties (pKa of the conjugate acid is approximately 2.5).[5] This basicity can be exploited for purification via acid-base extraction. The presence of electron-donating groups on the ring can increase basicity, while electron-withdrawing groups can decrease it.[6]

-

Solubility: The solubility of a thiazole derivative in various organic solvents and water will determine the feasibility of recrystallization and the choice of solvents for chromatography and extraction.

-

Volatility and Thermal Stability: These properties are crucial when considering purification by distillation. Many thiazole derivatives are not sufficiently volatile or may decompose at high temperatures, making chromatography and recrystallization more common choices.[4][7]

Core Purification Techniques for Thiazole Compounds

The most prevalent and effective techniques for the purification of synthesized thiazole compounds are recrystallization, column chromatography, and liquid-liquid extraction. The choice of method, or combination of methods, depends on the nature of the crude product (solid or oil), the types of impurities present, and the desired final purity.

Recrystallization: The Gold Standard for Crystalline Solids

Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility between the desired compound and its impurities in a given solvent at varying temperatures.[8]

The Principle: The ideal recrystallization solvent will dissolve the thiazole compound sparingly at room temperature but will have a high solubility at its boiling point. Impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble in the hot solvent (allowing for removal by hot filtration).

Protocol for Recrystallization of a Thiazole Derivative:

-

Solvent Selection:

-

Consult literature for known thiazole compounds with similar structures to identify suitable solvents.[9]

-

If no information is available, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, hexane, toluene, and water, as well as solvent mixtures like ethanol/water).[10][11] The ideal solvent will exhibit the solubility profile described above.

-

-

Dissolution:

-

Place the crude solid in an Erlenmeyer flask.

-

Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring.

-

Continue to add small portions of the hot solvent until the solid just dissolves. Using an excess of solvent is a common mistake that leads to poor recovery.[3][12]

-

-

Decolorization (Optional):

-

If the solution is colored due to impurities, add a small amount of activated charcoal to the hot solution and boil for a few minutes.[11]

-

-

Hot Filtration (if necessary):

-

If there are insoluble impurities or if charcoal was used, filter the hot solution by gravity through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step should be performed quickly to prevent premature crystallization.[13]

-

-

Crystallization:

-

Isolation and Drying:

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[12]

-